Technical Guide: Physical Properties & Handling of Homoallyltributylstannane
Technical Guide: Physical Properties & Handling of Homoallyltributylstannane
This is an in-depth technical guide on Homoallyltributylstannane (Tributyl(3-butenyl)stannane), designed for researchers and drug development professionals.
Executive Summary
Homoallyltributylstannane (Tributyl(but-3-en-1-yl)stannane) is a specialized organometallic reagent used primarily as a homoallyl anion equivalent in organic synthesis. Unlike its more common analogue, allyltributylstannane, which reacts at the
Key Distinction: Researchers must distinguish this compound from allyltributylstannane (3 carbons) and crotyltributylstannane (methyl-substituted allyl). Homoallyltributylstannane contains a saturated ethylene spacer between the tin atom and the vinyl group (
Molecular Identity & Structural Characterization[1][2][3]
| Parameter | Technical Specification |
| IUPAC Name | Tributyl(but-3-en-1-yl)stannane |
| Common Names | Homoallyltributylstannane; 3-Butenyltributyltin; 4-(Tributylstannyl)-1-butene |
| CAS Registry Number | 36635-36-6 |
| Molecular Formula | |
| Molecular Weight | 345.15 g/mol |
| SMILES | CCCC(CCCC)CCC=C |
| Structural Class | Tetraalkylstannane (Organotin) |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the critical "homoallyl" spacer that dictates its unique reactivity profile compared to allylstannanes.
Physical Properties & Constants
The physical constants below are critical for purification (distillation) and reaction stoichiometry. Note that organotins are lipophilic oils with high boiling points.
| Property | Value / Range | Notes for Experimentalists |
| Physical State | Colorless to pale yellow liquid | Viscous oil; typically clear. Yellowing indicates oxidation. |
| Boiling Point | 130–135 °C @ 1.0 mmHg | significantly higher than allyltributylstannane (88°C @ 0.2 mmHg). Requires high vacuum for distillation. |
| Density | 1.082 ± 0.02 g/mL | At 25°C. Denser than water; sinks in aqueous extraction. |
| Refractive Index ( | 1.478 – 1.482 | Useful for purity checks after distillation. |
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes | Insoluble in water. Reacts slowly with moisture over time. |
| Flash Point | > 110 °C | Combustible. Handle away from open flames. |
| Stability | Air/Moisture Stable (Short term) | Can be handled briefly in air. Long-term storage requires inert atmosphere ( |
Spectroscopic Fingerprint (Characterization)
Verification of the homoallyl vs. allyl structure is best achieved via
H NMR (CDCl , 400 MHz)
-
5.85 (ddt, 1H): Vinyl methine (
). -
4.98 (dm, 1H): Vinyl terminus (
). -
4.92 (dm, 1H): Vinyl terminus (
). -
2.25 (m, 2H): Homoallylic methylene (
). Key differentiator from allylstannanes. -
0.80 – 1.00 (m, 17H): Overlapping signals for the
( -methylene) and terminal methyls of the butyl groups. - 1.25 – 1.60 (m, 12H): Remaining butyl methylene protons.
Sn NMR
- –10 to –20 ppm: Typical range for tetraalkylstannanes.
Synthesis & Purification Protocol
Objective: Prepare high-purity homoallyltributylstannane from commercially available 4-bromo-1-butene. Mechanism: Grignard formation followed by nucleophilic substitution on Tributyltin chloride.
Reagents
-
Magnesium turnings (1.2 equiv) - Activated with iodine.
-
4-Bromo-1-butene (1.1 equiv) - Precursor.
-
Tributyltin chloride (
) (1.0 equiv) - Electrophile. -
THF (Anhydrous) - Solvent.[1]
Step-by-Step Workflow
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of
. Heat gently until iodine vaporizes to activate Mg surface. -
Grignard Formation: Add a small portion of 4-bromo-1-butene in THF. Initiate reflux. Once started, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour after addition to form 3-butenylmagnesium bromide .
-
Coupling: Cool the Grignard solution to 0°C. Add
(neat or in THF) dropwise over 30 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12h).
-
Quench & Workup:
-
Purification (Crucial):
-
The crude oil contains tin residues.[1]
-
Distillation: Perform fractional distillation under high vacuum (< 1 mmHg). Collect the fraction boiling at 130–135°C (1 mmHg) .
-
Alternative: Flash chromatography on silica gel (Hexanes + 1%
). Note: Silica can cause protodestannylation if acidic; use base-washed silica.
-
Safety, Stability & Handling (E-E-A-T)
Toxicity Profile
-
Organotin Hazard: Like all tributyltin compounds, this reagent is a neurotoxin and skin irritant . It is highly toxic to aquatic life.
-
Absorption: Readily absorbed through the skin.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle strictly inside a fume hood.
Decontamination (The "Kill" Protocol)
Spills or glassware residues should not be washed directly with water.
-
Rinse: Rinse glassware with acetone/ether.
-
Oxidation: Treat rinses with a solution of Potassium Permanganate (
) or bleach to oxidize the organic tin to inorganic tin salts (less toxic/volatile). -
Disposal: Dispose of as heavy metal hazardous waste.
Storage
-
Conditions: Store at 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen. While relatively stable to air, prolonged exposure leads to oxidation (formation of solid
). -
Shelf Life: 6–12 months if sealed properly.
References
-
Synthesis via Grignard: Organic Syntheses, Coll. Vol. 9, p. 741 (1998); Vol. 74, p. 205 (1997). (Methodology adapted from general allylstannane synthesis).[1]
- Reactivity Context:Journal of the American Chemical Society, 1981, 103, 5588. (Reference to Tributyl(3,4-epoxybutyl)
- NMR Data Source:The Journal of Organic Chemistry, 1989, 54, 4436. (General reference for organotin NMR shifts).
